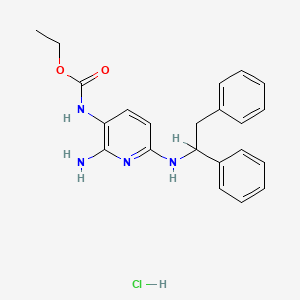
1,5-Bis(o-nitroanilino)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(o-nitroanilino)anthraquinone is a synthetic organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of two o-nitroanilino groups attached to the anthraquinone core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(o-nitroanilino)anthraquinone typically involves the nitration of anthraquinone followed by the introduction of o-nitroanilino groups. One common method includes:
Nitration of Anthraquinone: Anthraquinone is treated with a nitrating mixture (usually a combination of concentrated sulfuric acid and nitric acid) to introduce nitro groups at specific positions.
Amination: The nitroanthraquinone is then reacted with o-nitroaniline under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(o-nitroanilino)anthraquinone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or chemical reducing agents such as tin(II) chloride.
Substitution: The compound can participate in substitution reactions where the nitro groups are replaced by other functional groups.
Oxidation: The anthraquinone core can undergo oxidation reactions, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.
Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.
Oxidizing Agents: Potassium permanganate, chromium trioxide, or nitric acid.
Major Products
Reduction Products: 1,5-Bis(o-aminoanilino)anthraquinone.
Substitution Products: Various substituted anthraquinone derivatives depending on the substituent introduced.
Oxidation Products: Quinone derivatives with altered electronic properties.
Applications De Recherche Scientifique
1,5-Bis(o-nitroanilino)anthraquinone has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 1,5-Bis(o-nitroanilino)anthraquinone involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular proteins and DNA. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(o-nitroanilino)anthraquinone: Similar structure but with nitroanilino groups at different positions.
1,5-Diaminoanthraquinone: Lacks the nitro groups, having amino groups instead.
1,5-Dihydroxyanthraquinone: Contains hydroxyl groups instead of nitroanilino groups.
Uniqueness
1,5-Bis(o-nitroanilino)anthraquinone is unique due to the presence of both nitro and anilino groups, which impart distinct electronic and steric properties
Propriétés
Numéro CAS |
21982-51-4 |
|---|---|
Formule moléculaire |
C26H16N4O6 |
Poids moléculaire |
480.4 g/mol |
Nom IUPAC |
1,5-bis(2-nitroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H16N4O6/c31-25-16-8-6-12-20(28-18-10-2-4-14-22(18)30(35)36)24(16)26(32)15-7-5-11-19(23(15)25)27-17-9-1-3-13-21(17)29(33)34/h1-14,27-28H |
Clé InChI |
WOXKBZOCKBHPDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=CC=C5[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)

![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)
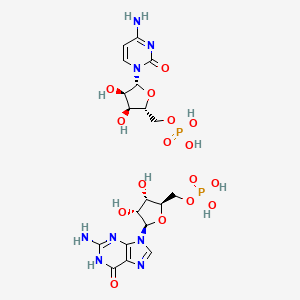

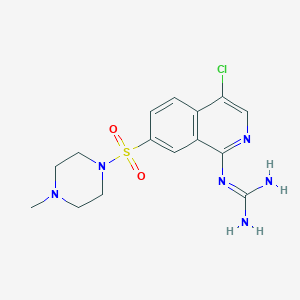
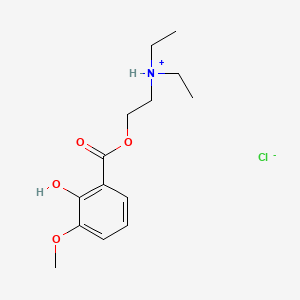
![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)
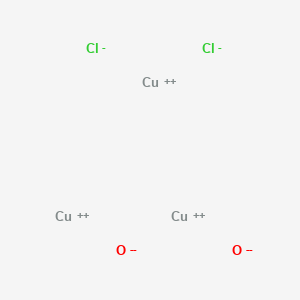
![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)
